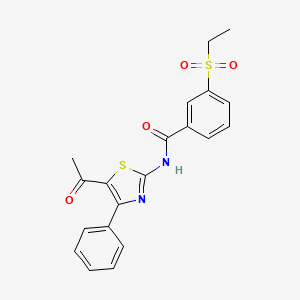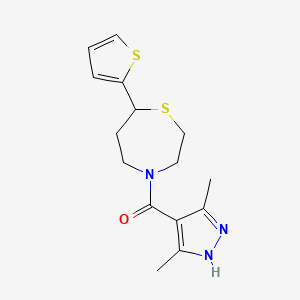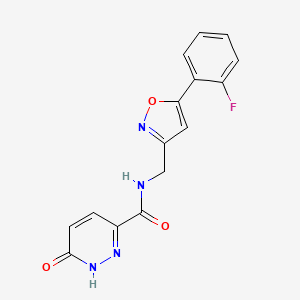
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a related compound, [5-(2-fluorophenyl)isoxazol-3-yl]methanol, has been reported . The InChI code is 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, [5-(2-fluorophenyl)isoxazol-3-yl]methanol, have been reported . It has a molecular weight of 193.18 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been synthesized and tested for antibacterial properties. In vitro studies revealed high activity against both gram-positive pathogens (such as Bacillus subtilis and Staphylococcus aureus) and gram-negative species (Escherichia coli and Pseudomonas aeruginosa). These findings position it as a potential candidate for novel antibacterial drugs .
Antioxidant Properties
The compound was also evaluated for its antioxidant radical scavenging activity. Compared to ascorbic acid (a standard drug), N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide demonstrated promising antioxidant effects. Its ability to neutralize free radicals suggests potential applications in oxidative stress-related conditions .
Anticancer Potential
In anticancer studies, this compound was tested against MCF-7 and HeLa cell lines. Two specific derivatives showed notable results. Further investigations are warranted to explore its mechanism of action and potential use in cancer therapy .
Chromenone-Based Isoxazole Derivatives
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide belongs to a class of heterocyclic compounds containing chromenone-based isoxazoles. These derivatives have been characterized by antimicrobial and cytotoxic properties. Researchers continue to explore their applications in drug development .
1,2,3-Triazole Hybrids
The compound is part of a family of flavonoids hybridized with 1,2,3-triazoles. Such hybrids exhibit diverse activities, including antimicrobial, anticancer, anti-HIV, and more. Researchers are intrigued by their potential therapeutic applications .
Biological Process Studies
Due to its unique structure, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can serve as a valuable tool for investigating biological processes. Researchers can use it to probe specific pathways, interactions, and cellular responses.
Wirkmechanismus
The mechanism of action for the related compound FIPI involves the inhibition of phospholipase D (PLD) enzymes. These enzymes play a significant role in several cellular processes such as membrane trafficking, intracellular signaling, vesicle fusion, and cell growth.
Eigenschaften
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O3/c16-11-4-2-1-3-10(11)13-7-9(20-23-13)8-17-15(22)12-5-6-14(21)19-18-12/h1-7H,8H2,(H,17,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFNXBCLDVTGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=NNC(=O)C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



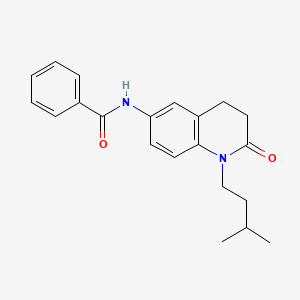

![4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide](/img/structure/B2778075.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)


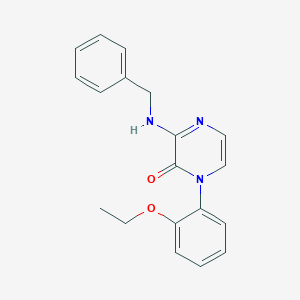
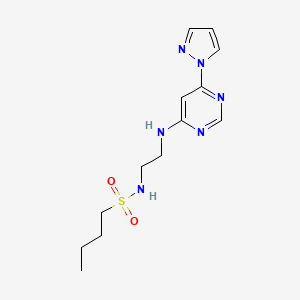
![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2778085.png)
